Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−†

New Journal of Chemistry Pub Date: 2023-01-23 DOI: 10.1039/D2NJ05883A

Abstract

Compared with the rich chemistry of the lighter polypnictides [Pnx]q (Pn = P, As, Sb, q = charge), our knowledge about the polybismuthides [Bix]q is still very limited. Here we report two transition metal polybismuthides {Bi4[Rh(COD)]4}2− (1) and {Bi3[Rh(COD)]3}2− (2), which were isolated by the reaction of the K5Bi4/ethylenediamine(en) solutions with 18-crown-6/Rh(COD)(acac) (COD = 1,5-cyclooctadiene, acac = acetylacetonate) and 2,2,2-crypt/Rh(COD)(Cp) (Cp = cyclopentadiene), respectively. Cluster anions 1 and 2 could be viewed as complexes generated from the capture of envelope-like [Bi4]6− and V-type [Bi3]5− anions by the [Rh(COD)]+ cation units. Both 1 and 2 are closo (2n + 2) deltahedral structures and have been systematically characterized by single crystal X-ray diffraction (SXRD), energy dispersive X-ray spectroscopy (EDX), electrospray ionization mass spectroscopy (ESI-MS) and NMR (1H and 13C). These findings underline an efficient route to the isolation of novel Zintl anions that are otherwise inaccessible by the introduction of ligated transition metals.

Graphical abstract: Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−
Capture of [Bi4]6− and [Bi3]5− anions by [Rh(L)]+ (L = COD) cations in the closo heteroatomic clusters {Bi4[Rh(L)]4}2− and {Bi3[Rh(L)]3}2−†
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